molecular formula C8H7FO2 B118475 2-Fluoro-6-methoxybenzaldehyde CAS No. 146137-74-8

2-Fluoro-6-methoxybenzaldehyde

Cat. No.: B118475
CAS No.: 146137-74-8
M. Wt: 154.14 g/mol
InChI Key: UIOAYOIJMYMOEU-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H7FO2. It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring, along with an aldehyde functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-6-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-fluoroanisole with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-6-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of bioactive compounds and probes for biological studies.

    Medicine: It is involved in the synthesis of potential therapeutic agents and drug candidates.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxybenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition or condensation reactions. The fluorine atom and methoxy group can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring .

Comparison with Similar Compounds

Comparison: 2-Fluoro-6-methoxybenzaldehyde is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents can significantly influence its chemical reactivity and physical properties compared to similar compounds. For example, the methoxy group can donate electron density to the ring, while the fluorine atom can withdraw electron density, creating a unique electronic environment that affects the compound’s behavior in chemical reactions .

Properties

IUPAC Name

2-fluoro-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOAYOIJMYMOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372012
Record name 2-Fluoro-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146137-74-8
Record name 2-Fluoro-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-6-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

The solution of 3-fluoroanisole (3.36 g, 0.0266 mol) in anhydrous tetrahydrofuran was cooled to −78° C. and 1.4M solution of n-butyllithium in hexanes (19 mL, 0.0266 mol) was added dropwise keeping the reaction mixture temperature below −75° C. Upon the completion of the addition, N,N,N′,N′,N″-pentamethyldiethylenetriamine was added dropwise and the stirring at −78° C. was continued under an atmosphere of nitrogen for an additional two hours. N,N-dimethylformamide (3.89 g, 0.0532 mol) was added dropwise and the reaction mixture was slowly warmed up while stirring for half an hour. It was quenched by dropwise addition of 1N hydrochloric acid and the layers were separated. The aqueous phase was further extracted with ethyl acetate (2×150 mL) and the combined organic extracts were dried with magnesium sulfate. The organic phase was concentrated under reduced pressure and the residue was triturated in n-heptane. The precipitate was collected by filtration and dried to yield 2-fluoro-6-methoxybenzaldehyde (2.95 g, 0.0191 mol) as an off-white solid.
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Synthesis routes and methods II

Procedure details

The solution of 3-Fluoro anisole (2.2 g, 17.44 mmol) in anhydrous THF (40 ml) under a nitrogen atmosphere was cooled to −78° C., and then n-BuLi (1.6 M, 19.18 mmol) was slowly added thereto. The reaction mixture was stirred at −78° C. for 1 hour, slowly added with DMF (1.6 ml, 20.93 mmol), and then stirred for 1 hour. After the termination of the reaction, the resulting reaction solution was added with dilute H2SO4, extracted two times with ethyl acetate, washed with brine, dried over MgSO4, and then filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=6:1), thus obtaining the title compound as a white solid (1.48 g, 9.6 mmol, 55%).
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2.2 g
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40 mL
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55%

Synthesis routes and methods III

Procedure details

A solution of butyllithium in hexanes (2.5 M; 15.9 ml) was added to a stirring solution of 3-fluoroanisole (5.0 g) in dry tetrahydrofuran (100 ml) at -78° C. and the mixture stirred at that temperature for 30 min. Dry dimethylformamide (3.1 ml) was added and the mixture stirred and allowed to warm to ambient temperature during one hour. Water (150 ml) was added and the mixture extracted with ethyl acetate (3×100 ml). The combined extracts were washed with brine (100 ml), dried over magnesium sulphate, and the solvent removed in vacuo. Distillation of the residue under reduced pressure gave 2-fluoro-6-methoxybenzaldehyde (4.6 g) as an oil b.p. 120° C. at 10.66 mbar.
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Q & A

Q1: What is the primary use of 2-Fluoro-6-methoxybenzaldehyde in the context of the provided research?

A1: The research highlights the use of this compound as a key starting material in the synthesis of the macrolactam portion of the ansamycin antibiotic (+)-thiazinotrienomycin E. [] This involves converting the aldehyde into a dinitro ester, where the aryl fluorine acts as a leaving group in subsequent synthetic steps. []

Q2: Are there any other reported synthetic applications of this compound?

A2: Yes, beyond its use in synthesizing (+)-thiazinotrienomycin E, this compound serves as a precursor for other compounds. For instance, researchers have successfully synthesized the related iodobenzo[b]thiophenecarboxylate ester from this dihalo aldehyde, though the yield was moderate. [] This demonstrates its versatility as a building block in organic synthesis.

Q3: Does the research mention any specific challenges or limitations associated with using this compound in synthesis?

A3: While the provided research doesn't explicitly detail challenges specific to this compound, it does mention that the synthesis of iodobenzo[b]thiophenecarboxylate ester from it resulted in only moderate yields. [] This suggests that further optimization of reaction conditions or exploration of alternative synthetic routes might be necessary to improve the efficiency of certain transformations involving this compound.

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